Cas no 766-84-7 (3-Chlorobenzonitrile)

3-Chlorobenzonitrile 化学的及び物理的性質
名前と識別子
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- 3-Chlorobenzonitrile
- 1-chloro-3-cyanobenzene
- 3-Chloro-benzonitrile
- 3-chlorobenzylnitrile
- Benzonitrile,3-chloro
- BENZONITRILE,m-CHLORO
- EINECS 212-172-6
- m-Chlorobenzonitrile
- m-Cyanochlorobenzene
- meta-chloro-benzonitrile
- meta-cyano chlorobenzene
- Benzonitrile,m-chloro- (7CI,8CI)
- NSC 59733
- m-Chlorocyanobenzene
- M-chloro benzonitrile
- Benzonitrile, 3-chloro-
- BENZONITRILE, m-CHLORO-
- 3-CYANOCHLOROBENZENE
- WBUOVKBZJOIOAE-UHFFFAOYSA-N
- 3-chlorobenzenecarbonitrile
- NSC59733
- 5-chlorobenzonitrile
- PubChem3624
- 3-chloro benzonitrile
- 3-Chlorobenzoic acid nitrile
- 3-chloranylbenzenecarbonitrile
- SCHEMBL101999
- F0001-1952
- PS-5561
- AMY28188
- AC-15863
- 3-Chlorobenzonitrile, 99%
- InChI=1/C7H4ClN/c8-7-3-1-2-6(4-7)5-9/h1-4
- NS00037829
- 2-(2-BROMOETHYL)-BETA-NITROSTYRENE
- AKOS001053270
- EN300-09496
- MFCD00001798
- NSC-59733
- LD58GX58VW
- FT-0615468
- 766-84-7
- CK2125
- W-104348
- DTXSID20227414
- A838794
- CS-W011053
- STL168040
- DB-056108
-
- MDL: MFCD00001798
- インチ: 1S/C7H4ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H
- InChIKey: WBUOVKBZJOIOAE-UHFFFAOYSA-N
- ほほえんだ: ClC1=C([H])C([H])=C([H])C(C#N)=C1[H]
- BRN: 1906694
計算された属性
- せいみつぶんしりょう: 137.00300
- どういたいしつりょう: 137.003227
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 23.8
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 1.14
- ゆうかいてん: 41.0 to 44.0 deg-C
- ふってん: 94°C/14mmHg(lit.)
- フラッシュポイント: 華氏温度:206.6°f
摂氏度:97°c - 屈折率: 1.4530 (estimate)
- すいようせい: 不溶性
- PSA: 23.79000
- LogP: 2.21168
- ようかいせい: 水に溶けない
3-Chlorobenzonitrile セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H302+H312-H319
- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P312+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:3439
- WGKドイツ:3
- 危険カテゴリコード: R21/22;R36
- セキュリティの説明: S23-S24/25
- RTECS番号:DI2600000
-
危険物標識:
- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
- 包装等級:III
- 危険レベル:6.1
- 包装グループ:III
- 包装カテゴリ:III
- 危険レベル:6.1
- リスク用語:R21/22; R36
- セキュリティ用語:6.1
3-Chlorobenzonitrile 税関データ
- 税関コード:29269095
- 税関データ:
中国税関コード:
29269095
3-Chlorobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0001-1952-2.5g |
3-chlorobenzonitrile |
766-84-7 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
abcr | AB114672-25 g |
3-Chlorobenzonitrile, 95%; . |
766-84-7 | 95% | 25 g |
€76.00 | 2023-07-20 | |
abcr | AB114672-100 g |
3-Chlorobenzonitrile, 95%; . |
766-84-7 | 95% | 100 g |
€144.00 | 2023-07-20 | |
Enamine | EN300-09496-0.5g |
3-chlorobenzonitrile |
766-84-7 | 95% | 0.5g |
$21.0 | 2023-10-28 | |
Enamine | EN300-09496-25.0g |
3-chlorobenzonitrile |
766-84-7 | 95% | 25.0g |
$38.0 | 2023-07-07 | |
Enamine | EN300-09496-100.0g |
3-chlorobenzonitrile |
766-84-7 | 95% | 100.0g |
$115.0 | 2023-07-07 | |
Life Chemicals | F0001-1952-0.5g |
3-chlorobenzonitrile |
766-84-7 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029565-25g |
3-Chlorobenzonitrile |
766-84-7 | 97% | 25g |
¥89 | 2024-05-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029565-100g |
3-Chlorobenzonitrile |
766-84-7 | 97% | 100g |
¥275 | 2024-05-21 | |
Apollo Scientific | OR5983-25g |
3-Chlorobenzonitrile |
766-84-7 | 99% | 25g |
£45.00 | 2023-09-01 |
3-Chlorobenzonitrile サプライヤー
3-Chlorobenzonitrile 関連文献
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Hong-Yu Zhang,Meng Sun,Yan-Na Ma,Qiu-Ping Tian,Shang-Dong Yang Org. Biomol. Chem. 2012 10 9627
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Ambuj Dhakad,Subhrakant Jena,Dipak Kumar Sahoo,Himansu S. Biswal Phys. Chem. Chem. Phys. 2021 23 14755
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Stéphane Sengmany,Anthony Ollivier,Erwan Le Gall,Eric Léonel Org. Biomol. Chem. 2018 16 4495
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Mallu Chenna Reddy,Rajendran Manikandan,Masilamani Jeganmohan Chem. Commun. 2013 49 6060
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Akifumi Sumida,Kenta Ogawa,Hiroaki Imoto,Kensuke Naka Dalton Trans. 2023 52 2838
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6. cis–trans Equilibrium in meta-chlorophenyl aldehydes, ethers, ketones, and carboxylic esters from dipole moment studiesRichard A. Y. Jones,A. R. Katritzky,A. V. Ochkin J. Chem. Soc. B 1971 1795
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7. Biaryl formation in the photochemical reaction of halogenated aromatic nitriles with methoxybenzenesKhalid A. K. Al-Fakhri,Alec C. Mowatt,Albert C. Pratt J. Chem. Soc. Chem. Commun. 1980 566
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8. Photoinduced electron-transfer quenching of excited singlet states of polycyclic aromatic hydrocarbons by organic acceptorsGraciela P. Zanini,Hernán A. Montejano,Carlos M. Previtali J. Chem. Soc. Faraday Trans. 1995 91 1197
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Audun Drageset,Nils ?ge Fr?ystein,Karl Wilhelm T?rnroos,Hans-René Bj?rsvik React. Chem. Eng. 2019 4 41
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Hong-Yu Zhang,Meng Sun,Yan-Na Ma,Qiu-Ping Tian,Shang-Dong Yang Org. Biomol. Chem. 2012 10 9627
3-Chlorobenzonitrileに関する追加情報
Introduction to 3-Chlorobenzonitrile (CAS No. 766-84-7)
3-Chlorobenzonitrile, with the chemical formula C₇H₅ClN and CAS number 766-84-7, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, characterized by its chlorinated benzene ring conjugated with a nitrile group, has garnered considerable attention due to its versatile applications in synthesizing various bioactive molecules. The structural uniqueness of 3-Chlorobenzonitrile allows it to serve as a precursor in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, making it a cornerstone in modern chemical manufacturing.
The 3-Chlorobenzonitrile molecule exhibits a distinct electronic distribution due to the presence of both electron-withdrawing and electron-donating groups. The nitrile group (–CN) imparts a strong polar character to the molecule, enhancing its reactivity in nucleophilic substitution reactions. Meanwhile, the chlorine atom (–Cl) at the ortho position relative to the nitrile group introduces additional reactivity, facilitating various coupling and functionalization reactions. These features make 3-Chlorobenzonitrile an invaluable building block in medicinal chemistry.
In recent years, 3-Chlorobenzonitrile has been extensively studied for its role in the synthesis of novel therapeutic agents. One notable area of research involves its utilization in developing small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its importance in generating derivatives that interact with enzymes involved in inflammation and cancer progression. The ability to modify the aromatic core of 3-Chlorobenzonitrile allows chemists to fine-tune its pharmacological properties, leading to the discovery of potent and selective inhibitors.
Moreover, advancements in green chemistry have prompted researchers to explore sustainable methods for synthesizing 3-Chlorobenzonitrile. Traditional synthetic routes often involve harsh conditions and generate significant waste, necessitating more environmentally friendly alternatives. Recent innovations have focused on catalytic processes that minimize byproduct formation while maintaining high yields. These developments not only enhance efficiency but also align with global efforts to reduce the environmental footprint of chemical production.
The pharmaceutical industry has also leveraged 3-Chlorobenzonitrile in the development of antibiotics and antiviral drugs. Its structural framework can be readily modified to create compounds with enhanced antimicrobial activity. For example, researchers have synthesized novel derivatives of 3-Chlorobenzonitrile that exhibit promising results against drug-resistant bacterial strains. This underscores the compound's versatility and its potential in addressing emerging health challenges.
Another exciting application of 3-Chlorobenzonitrile lies in material science. The compound's ability to form stable polymers and coatings has been explored for creating advanced materials with tailored properties. These materials find applications in electronics, where their thermal stability and electrical conductivity make them suitable for use in semiconductors and conductive films. Such innovations highlight the broad utility of 3-Chlorobenzonitrile beyond traditional pharmaceuticals.
In conclusion, 3-Chlorobenzonitrile (CAS No. 766-84-7) remains a pivotal compound in modern chemistry due to its diverse applications across multiple industries. Its unique structural features enable the synthesis of a wide range of bioactive molecules, contributing significantly to pharmaceutical development, material science, and sustainable manufacturing practices. As research continues to uncover new methodologies for utilizing 3-Chlorobenzonitrile, its importance is expected to grow even further, solidifying its role as a cornerstone of industrial and academic chemistry.
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